MFCD09853467
Description
MFCD09853467 is a chemical compound cataloged under the Molecular Design Limited (MDL) database. No direct pharmacological or physicochemical data (e.g., solubility, melting point) are provided in the evidence, necessitating reliance on comparisons with structurally or functionally analogous compounds for contextual analysis.
Properties
IUPAC Name |
1,1-dioxo-4-(4-phenylpiperazin-1-yl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14-11-20(18,19)10-13(14)16-8-6-15(7-9-16)12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETLXNQKWMRQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CS(=O)(=O)CC2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09853467 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. The specific synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
MFCD09853467 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
MFCD09853467 is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD09853467 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on two categories of compounds: structurally similar halogenated aromatics and functionally similar boronic acids/trifluoromethyl derivatives , selected based on high similarity scores (0.71–1.00) and shared applications in catalysis or drug synthesis.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues (Halogenated Benzoates) Methyl 3-Bromo-4,5-Dichlorobenzoate (MFCD09751943) shares a high structural similarity (0.95) with this compound, likely due to shared halogenation patterns (Br, Cl) and ester functionality. Its synthesis via sulfuric acid in methanol achieves a 96% yield, suggesting cost-effective scalability . Impact of Halogen Position: Substitutions at the 3-, 4-, and 5-positions on the benzene ring enhance electrophilic reactivity, making these compounds valuable in cross-coupling reactions or as pesticide intermediates .
Functional Analogues (Boronic Acids/Trifluoromethyl Ketones)
- (3-Bromo-5-Chlorophenyl)Boronic Acid (MFCD13195646) is functionally relevant due to its boronic acid group, enabling participation in Suzuki-Miyaura reactions for carbon-carbon bond formation. Its moderate similarity score (0.87) reflects shared halogenation but divergent reactivity .
- 1-(3,5-Bis(Trifluoromethyl)Phenyl)Propan-1-One (MFCD00039227) exhibits full structural similarity (1.00) to trifluoromethyl-containing analogues. The electron-withdrawing CF₃ groups enhance metabolic stability in drug candidates, and its ketone moiety serves as a ligand in transition-metal catalysis .
Physicochemical and Pharmacological Contrasts
- Solubility : Boronic acids (e.g., MFCD13195646) show higher aqueous solubility (0.24 mg/mL) due to polar B–O bonds, whereas trifluoromethyl ketones (e.g., MFCD00039227) are lipophilic (Log Po/w = 2.15), favoring BBB penetration .
- Synthetic Complexity : Pd-catalyzed reactions (used for MFCD13195646) require stringent conditions, whereas esterification (for MFCD09751943) is simpler and more cost-effective .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
